molecular formula C13H24N2O2 B11784040 Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B11784040
M. Wt: 240.34 g/mol
InChI Key: RSNCULHDYLMJGK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H24N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-(2-aminocyclobutyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of new esters or amides depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(3-aminocyclobutyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-aminopyrrolidine-1-carboxylate
  • Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-aminocyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-(2-aminocyclobutyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-6-9(8-15)10-4-5-11(10)14/h9-11H,4-8,14H2,1-3H3

InChI Key

RSNCULHDYLMJGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCC2N

Origin of Product

United States

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